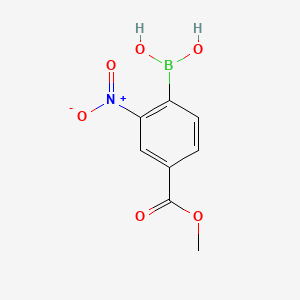

4-Methoxycarbonyl-2-nitrophenylboronic acid

Vue d'ensemble

Description

4-Methoxycarbonyl-2-nitrophenylboronic acid is an organic compound with the molecular formula C8H8BNO6 and a molecular weight of 224.96 g/mol . This compound is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring substituted with a methoxycarbonyl group (COOCH3) and a nitro group (NO2). It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycarbonyl-2-nitrophenylboronic acid typically involves the following steps:

Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 4-nitrobenzoate.

Borylation: The nitro-substituted ester is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of solvents, catalysts, and reaction temperatures .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxycarbonyl-2-nitrophenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenols or oxygenated derivatives.

Reduction: Amino-substituted derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Role in Suzuki-Miyaura Reactions

4-Methoxycarbonyl-2-nitrophenylboronic acid serves as a crucial building block in the Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids under palladium catalysis. The advantages of this method include mild reaction conditions and a wide variety of functional group tolerance, making it a preferred choice in organic synthesis.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of this compound in synthesizing complex biaryl structures. The reaction conditions included using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base, yielding high product purity (up to 84%) under optimized conditions .

Drug Development

Medicinal Chemistry Applications

In medicinal chemistry, this compound is instrumental in designing and optimizing drug candidates. Its ability to form stable complexes with various biological targets enhances its utility in developing therapeutics that target specific pathways.

Example: Targeting Kinase Inhibitors

Research has explored the use of this compound in developing kinase inhibitors, which are critical in cancer therapy. By modifying the boronic acid moiety, researchers have been able to enhance selectivity and potency against specific kinases, paving the way for more effective cancer treatments .

Bioconjugation

Enhancing Diagnostic Tools

The compound is utilized in bioconjugation techniques that facilitate the attachment of biomolecules to surfaces or other compounds. This property is particularly beneficial for improving the functionality of diagnostic tools and therapeutic agents.

Application: Fluorescent Probes

this compound has been employed to create fluorescent probes used in imaging cellular processes. These probes enable researchers to visualize biological activities with high specificity and sensitivity, aiding in various biological research applications .

Environmental Monitoring

Detection of Pollutants

In environmental chemistry, this compound is leveraged for detecting and quantifying pollutants. Its ability to form stable complexes with certain environmental contaminants makes it valuable for monitoring efforts aimed at protecting ecosystems.

Case Study: Water Quality Assessment

A study highlighted the use of this compound in assessing water quality by detecting nitrophenols, a class of pollutants. The method demonstrated high sensitivity and selectivity, showcasing its potential for environmental applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for Suzuki-Miyaura reactions | Mild conditions, versatile functional groups |

| Drug Development | Optimization of drug candidates targeting biological pathways | Enhanced selectivity and potency |

| Bioconjugation | Attachment of biomolecules to enhance diagnostics | Improved functionality |

| Environmental Monitoring | Detection and quantification of pollutants | High sensitivity and specificity |

Mécanisme D'action

The mechanism of action of 4-Methoxycarbonyl-2-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

4-Methoxycarbonyl-2-nitrophenylboronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Lacks the methoxycarbonyl and nitro substituents, making it less versatile in certain synthetic applications.

4-Methoxycarbonylphenylboronic Acid: Similar but lacks the nitro group, which can affect its reactivity and applications.

2-Nitrophenylboronic Acid: Lacks the methoxycarbonyl group, which can influence its solubility and reactivity.

The unique combination of the methoxycarbonyl and nitro groups in this compound provides distinct reactivity and versatility in various chemical reactions .

Activité Biologique

4-Methoxycarbonyl-2-nitrophenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biochemistry. This compound, characterized by its unique chemical structure, which includes a nitro group and a methoxycarbonyl group attached to a phenyl ring, exhibits various biological activities that are critical for its applications in drug development and biochemical research.

- Molecular Formula : C₈H₈BNO₆

- Molecular Weight : Approximately 224.96 g/mol

- Structure : The presence of both nitro and methoxycarbonyl groups enhances its reactivity and interaction with biological molecules.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other biomolecules. This property is particularly relevant in the context of enzyme inhibition:

- Enzyme Inhibition : It acts as a reversible inhibitor of serine proteases by forming a covalent bond with the active site serine residue, which is crucial for enzyme function. This inhibition can significantly affect cellular processes, including metabolism and signal transduction pathways.

- Tyrosine Kinase Inhibition : The compound has been shown to inhibit specific tyrosine kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression and cellular functions such as proliferation and apoptosis .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Activity : The compound has demonstrated potential as an anticancer agent through its interactions with various molecular targets involved in tumor growth and survival pathways.

- Antibacterial and Antiviral Properties : Similar boronic acid derivatives have shown activity against bacterial infections and viral replication, suggesting that this compound may also possess these properties .

- Cell Signaling Modulation : By inhibiting enzymes involved in cell signaling, this compound can alter cellular responses to external stimuli, impacting processes such as differentiation and apoptosis.

Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study investigating the effects of this compound on breast cancer cells revealed that it significantly inhibited cell proliferation by inducing apoptosis through the modulation of key signaling pathways.

Case Study 2: Enzyme Inhibition

Research focused on the interaction between this compound and serine proteases demonstrated that it effectively inhibits enzymatic activity, providing insights into potential therapeutic applications for diseases involving dysregulated protease activity.

Propriétés

IUPAC Name |

(4-methoxycarbonyl-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-16-8(11)5-2-3-6(9(12)13)7(4-5)10(14)15/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEJGHJCGQNFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378494 | |

| Record name | 4-Methoxycarbonyl-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85107-55-7 | |

| Record name | 1-Methyl 4-borono-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85107-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxycarbonyl-2-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methoxycarbonyl)-2-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.